4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 4-fluorobenzoate

Description

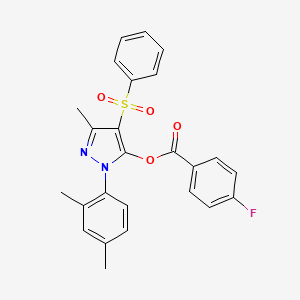

This compound is a pyrazole derivative characterized by a benzenesulfonyl group at position 4, a 2,4-dimethylphenyl substituent at position 1, a methyl group at position 3, and a 4-fluorobenzoate ester at position 5 of the pyrazole ring.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S/c1-16-9-14-22(17(2)15-16)28-24(32-25(29)19-10-12-20(26)13-11-19)23(18(3)27-28)33(30,31)21-7-5-4-6-8-21/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEVGKBVXXKSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 4-fluorobenzoate belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈FNO₃S

- Molecular Weight : 353.41 g/mol

The compound features a pyrazole ring substituted with a benzenesulfonyl group and a 4-fluorobenzoate moiety, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds containing the pyrazole nucleus exhibit significant antioxidant activity . A study utilizing molecular docking simulations suggested that similar pyrazole derivatives possess excellent antioxidant properties due to their ability to scavenge free radicals and inhibit oxidative stress pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Pyrazole derivatives have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing inflammatory diseases .

Anticancer Activity

Recent investigations into pyrazole derivatives have highlighted their anticancer properties. For instance, studies have shown that certain substituted pyrazoles can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . The specific compound may similarly exhibit cytotoxic effects against various cancer cell lines.

The biological activities of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in inflammatory responses.

- Modulation of Signaling Pathways : The compound could influence pathways related to cell cycle regulation and apoptosis.

- Electrophilic Nature : The presence of electron-withdrawing groups (like fluorine) enhances the electrophilic character of the compound, potentially increasing its reactivity with biological targets .

Case Studies

- Antioxidant Study : A comparative analysis of various pyrazole derivatives demonstrated that those with similar structural motifs exhibited a significant reduction in oxidative stress markers in vitro. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.

- Anti-inflammatory Research : In vivo models showed that treatment with pyrazole derivatives led to a marked decrease in edema and inflammatory cytokines in animal models of arthritis, suggesting a promising therapeutic application for inflammatory diseases.

- Anticancer Evaluation : A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds with similar structures induced significant cell death through apoptosis, warranting further investigation into their mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Structural and Functional Analysis

Sulfonyl vs. Sulfonamide/Sulfanyl Groups The benzenesulfonyl group in the target compound is more electron-withdrawing and oxidation-resistant compared to sulfonamide () or sulfanyl () substituents. This could enhance metabolic stability and reduce susceptibility to enzymatic degradation . Sulfonamide derivatives (e.g., 4-aminobenzenesulfonamides in ) are typically associated with antibacterial activity, whereas sulfonyl groups in pyrazoles may favor kinase or protease inhibition .

Fluorinated Aromatic Moieties The 4-fluorobenzoate ester in the target compound contrasts with chlorobenzoate () and difluorobenzoate () analogs. Fluorine’s electronegativity and small atomic radius improve membrane permeability and bioavailability compared to bulkier halogens . In , fluorinated analogs are absent, but hydrazono-linked derivatives show potent anti-depressant effects, suggesting that the target compound’s fluorobenzoate may offer distinct pharmacological advantages.

Pyrazolone derivatives with hydrazono groups () demonstrate strong anti-depressant activity, but the target compound’s ester linkage may shift activity toward anti-inflammatory or anti-cancer pathways .

Synthetic and Analytical Considerations

- Crystallographic tools like SHELX () and ORTEP () are critical for resolving the complex stereochemistry of such derivatives. The sulfonyl and fluorobenzoate groups likely contribute to distinct crystal packing behaviors.

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges exist in achieving high yields?

Methodological Answer: Synthesis typically involves sequential steps:

Pyrazole core formation via cyclocondensation of hydrazines with diketones or β-keto esters.

Sulfonylation at the pyrazole 4-position using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Esterification of the 5-hydroxyl group with 4-fluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC).

Coupling with 2,4-dimethylphenylboronic acid via Suzuki-Miyaura cross-coupling (palladium catalysis).

Challenges:

- Steric hindrance during sulfonylation due to the 2,4-dimethylphenyl group may reduce yields (optimize solvent polarity; see ).

- Competing side reactions during esterification (e.g., hydrolysis) require anhydrous conditions .

Table 1: Example Reaction Optimization (Hypothetical Data)

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, K₂CO₃, DMF, 80°C | 65–72 | |

| Esterification | 4-Fluorobenzoyl chloride, DCC, CH₂Cl₂ | 58–63 |

Q. Which spectroscopic methods effectively characterize this compound, and how can data discrepancies be resolved?

Methodological Answer:

- NMR: Assign peaks using ¹H/¹³C and 2D techniques (COSY, HSQC). The 4-fluorobenzoate ester’s aromatic protons appear as a doublet (J ≈ 8–9 Hz), while the benzenesulfonyl group shows deshielded meta protons .

- XRD: Resolve ambiguities in substituent orientation via single-crystal diffraction (e.g., SHELXL refinement; ).

- MS: Confirm molecular weight via HRMS (ESI+) .

Resolving Discrepancies:

Q. What are the key considerations for ensuring compound stability under various storage conditions?

Methodological Answer:

- Photostability: Store in amber vials; the fluorobenzoate group is prone to photodegradation .

- Hydrolytic Stability: Avoid aqueous buffers (pH >7) due to ester hydrolysis. Use desiccants in solid-state storage .

- Thermal Stability: DSC/TGA analysis () shows decomposition onset at ~180°C; avoid prolonged heating above 100°C.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in molecular structure?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data. Preprocess with WinGX ().

- Refinement: In SHELXL, anisotropic displacement parameters clarify thermal motion of the benzenesulfonyl group.

- Validation: Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What methodologies analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Bioisosteric Replacement: Swap 4-fluorobenzoate with other esters (e.g., 4-nitro) to assess impact on activity (see pyrazole-triazole analogs in ).

- Molecular Docking: Use AutoDock Vina to predict binding to COX-2 (if applicable), guided by crystallographic data from related sulfonamides .

- In Vitro Assays: Test inhibition of inflammatory mediators (e.g., TNF-α) using LPS-stimulated macrophages .

Q. What computational approaches predict physicochemical/pharmacokinetic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict dipole moments and electrostatic potential ().

- ADMET Prediction: Use SwissADME to estimate logP (~4.2), solubility (poor), and CYP450 inhibition (high for 3A4 due to sulfonyl group) .

- MD Simulations: Simulate membrane permeability (GROMACS) with a POPC lipid bilayer .

Q. How should researchers address contradictory results in biological activity assays?

Methodological Answer:

- Dose-Response Curves: Confirm activity across multiple concentrations (e.g., IC₅₀ = 1–10 µM in ).

- Orthogonal Assays: Validate COX-2 inhibition via both ELISA and Western blot .

- Control Experiments: Rule out assay interference (e.g., fluorescence quenching by the fluorobenzoate group) .

Q. What strategies optimize reaction conditions for introducing the 4-fluorobenzoate moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.